(S)-1,6-Diaminoindane

Description

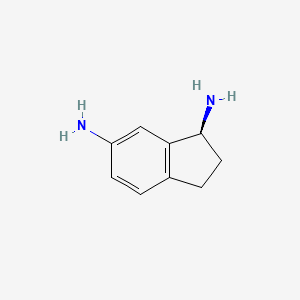

(S)-1,6-Diaminoindane is a chiral aminoindane derivative characterized by two amino groups at the 1- and 6-positions of the indane scaffold (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring). Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol . The stereochemistry of the (S)-enantiomer confers distinct physicochemical and pharmacological properties compared to its racemic or (R)-configured counterparts. Aminoindanes are historically significant in pharmacology due to their rigid phenethylamine-like structures, which influence receptor binding and metabolic stability .

Properties

IUPAC Name |

(1S)-2,3-dihydro-1H-indene-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOXBKDMGPKLBH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,6-Diaminoindane typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 1,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures to achieve complete reduction to the diamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions for large-scale synthesis. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (S)-1,6-Diaminoindane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products:

Oxidation: Nitroindane derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,6-Diaminoindane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can lead to enantioselective drug synthesis.

Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-1,6-Diaminoindane in biological systems involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, which is crucial in drug design and development.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-1,6-diaminoindane with key aminoindane derivatives:

Key Observations:

- Substitution Position: The placement of amino groups significantly alters biological activity. For example, 2-AI primarily exhibits bronchodilatory effects due to its structural mimicry of ephedrine , while 5-IAI and MDAI target serotonin receptors due to halogen or methylenedioxy substitutions .

- Stereochemistry: The (S)-configuration of 1,6-diaminoindane may enhance receptor selectivity compared to racemic mixtures, as seen in other chiral psychoactive compounds .

- Functional Groups : Halogens (e.g., iodine in 5-IAI) increase lipophilicity and receptor affinity, whereas methylenedioxy groups (e.g., in MDAI) enhance serotonin release .

Pharmacological and Toxicological Profiles

This compound

- Hypothesized Activity: Based on structural analogs, it may exhibit vasoactive or bronchodilatory effects due to amino group placement. Its rigid structure could reduce metabolic degradation compared to flexible amines like amphetamine .

- Research Gaps: No direct studies on its receptor binding or clinical effects are available.

2-Aminoindane (2-AI)

- Efficacy: Demonstrated bronchodilation in rat models at 10 mg/kg (intravenous) with lower toxicity than amphetamine .

- Mechanism: Acts as a norepinephrine reuptake inhibitor, contributing to mild CNS stimulation .

5-IAI and MDAI

- Toxicity : 5-IAI shows moderate neurotoxicity in prolonged use, while MDAI induces cardiotoxicity at high doses (>50 mg/kg in rodents) .

Biological Activity

(S)-1,6-Diaminoindane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an optically active compound characterized by a bicyclic structure featuring amino groups at the 1 and 6 positions. Its chemical structure can be represented as follows:

This compound is known for its ability to participate in various chemical reactions due to the presence of amino groups, making it a versatile building block in organic synthesis.

Antiviral Properties

Research has indicated that this compound derivatives exhibit significant antiviral activity. For instance, studies have shown that certain derivatives can inhibit the entry of HIV-1 into host cells by mimicking CD4 receptors. This mechanism involves binding to the envelope protein gp120, effectively blocking viral entry and replication .

Enantioselective Reactions

This compound has been employed as a chiral catalyst in asymmetric synthesis. It has been noted for its effectiveness in facilitating enantioselective Mannich reactions, which are crucial for producing chiral β-amino esters used in drug synthesis. The compound's ability to enhance enantiomeric excess (ee) demonstrates its utility in producing biologically active molecules .

Study 1: Antiviral Activity Against HIV-1

In a study examining the antiviral efficacy of this compound derivatives, researchers found that compounds designed based on this scaffold demonstrated IC50 values in the nanomolar range against HIV-1. The mechanism was attributed to their ability to bind to the Phe43 cavity of gp120, thereby inhibiting viral entry into T-cells .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 50 | CD4 mimic |

| Compound B | 30 | gp120 targeting |

Study 2: Asymmetric Synthesis

Another investigation focused on the use of this compound as a catalyst in asymmetric reactions. The study reported yields exceeding 80% with enantiomeric excesses ranging from 55% to 92%, depending on the substrate used. This highlights the compound's capability to facilitate complex organic transformations while maintaining high selectivity .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Mannich Reaction | 80 | 92 |

| Michael Addition | 75 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.